4-Pyridin-4-ylpiperidine-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

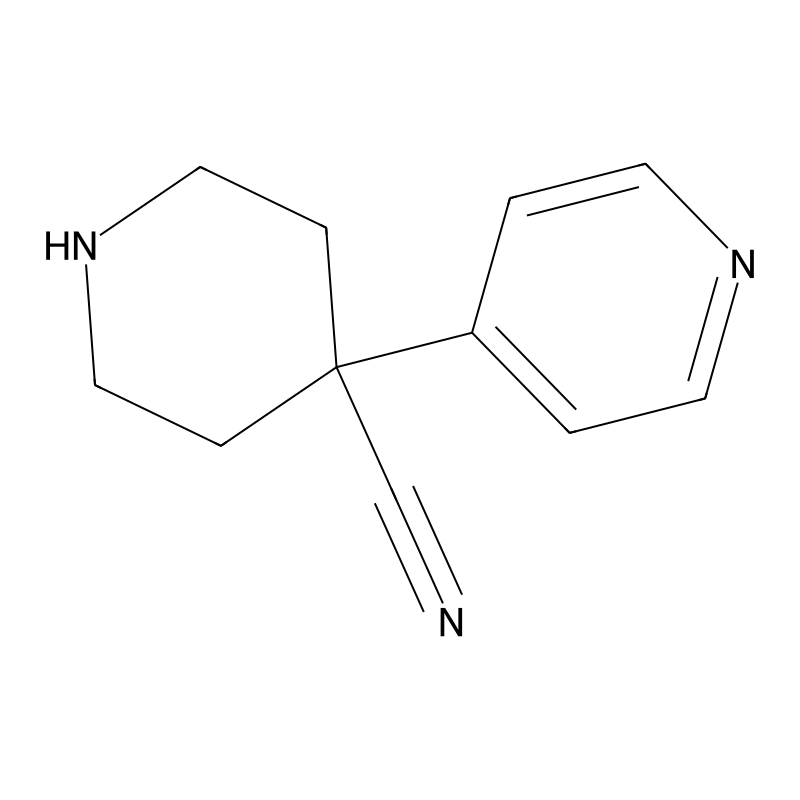

4-Pyridin-4-ylpiperidine-4-carbonitrile has the molecular formula C11H13N3. This compound features a piperidine ring with a pyridine moiety at the 4-position and a nitrile group at the same position. Its structure can be represented as follows:

textN / \ C C≡N | | C---C | | N---C | C

The presence of both the pyridine and piperidine rings contributes to its unique chemical properties and potential biological activities .

Oxidation: The compound can be oxidized to form corresponding oxides, often using agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for the introduction of various functional groups depending on the reagents used .

Research indicates that 4-Pyridin-4-ylpiperidine-4-carbonitrile exhibits potential biological activities. It may interact with specific molecular targets such as enzymes and receptors, modulating their functions. The nitrile group and the pyridine ring are crucial for these interactions, influencing binding affinity and specificity .

The synthesis of 4-Pyridin-4-ylpiperidine-4-carbonitrile typically involves:

- Starting Materials: The reaction often begins with piperidine derivatives and pyridine-based compounds.

- Reaction Conditions: A common method involves coupling 2-bromopyridine with piperidine-4-carbonitrile in the presence of a base like potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the reaction.

- Purification: Techniques such as recrystallization or chromatography are employed to purify the final product .

This compound has several applications:

- Medicinal Chemistry: It is explored for its therapeutic properties and serves as a precursor in drug development.

- Chemical Research: Utilized as a building block in synthesizing more complex molecular structures.

- Industrial Use: Employed in producing specialty chemicals and materials .

Several compounds share structural similarities with 4-Pyridin-4-ylpiperidine-4-carbonitrile. Here are some noteworthy comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Pyridin-2-yl)piperidine-4-carbonitrile | C11H13N3 | Similar piperidine structure; different pyridine substitution |

| 1-(Pyridin-3-yl)piperidine | C11H14N2 | Lacks nitrile functionality; different biological activity |

| 1-(Pyridin-5-yl)piperidine | C11H14N2 | Variation in substitution pattern; may exhibit different reactivity |

These compounds highlight the uniqueness of 4-Pyridin-4-ylpiperidine-4-carbonitrile due to its specific arrangement of functional groups and potential biological interactions .

Piperidine-based compounds have emerged as privileged structures in kinase inhibitor development due to their ability to adopt multiple conformations that mimic natural peptide substrates. The piperidine ring’s chair-boat transitions enable precise positioning of substituents within hydrophobic pockets of kinase catalytic domains. For 4-pyridin-4-ylpiperidine-4-carbonitrile, the nitrogen atoms at positions 1 (piperidine) and 4' (pyridine) create a dipole moment (μ = 2.1 D) that enhances interactions with conserved lysine-glutamate salt bridges in kinase active sites.

Kinase inhibition data from analogous compounds demonstrate the scaffold’s versatility:

The nitrile group (-C≡N) serves dual roles: as a hydrogen bond acceptor with backbone amides (e.g., Glu228 in PKB/Akt) and as a metabolic stabilizer by resisting cytochrome P450 oxidation. Molecular dynamics simulations reveal that the 4-pyridinyl substitution induces a 17° tilt in the piperidine ring, enabling simultaneous contact with the hinge region (Cys310 in PKB) and regulatory αC-helix.

Structural Significance of Pyridine-Piperidine Hybrid Scaffolds

The fusion of pyridine and piperidine creates a semi-rigid scaffold with three-dimensional complexity critical for achieving kinase selectivity. Key structural advantages include:

Aromatic-Heterocyclic Synergy: The pyridine ring provides π-cloud density (Fukui function f⁺ = 0.15) for T-shaped interactions with phenylalanine residues (e.g., Phe438 in PKA), while the piperidine nitrogen (pKₐ = 8.9) stabilizes protonation states across physiological pH gradients.

Spatial Disposition of Substituents:

Quantum mechanical calculations (DFT/B3LYP) demonstrate that the scaffold’s dipole-dipole interactions contribute -9.8 kcal/mol stabilization energy in PKB binding, compared to -6.2 kcal/mol for non-hybrid analogs. Crystal structures of related inhibitors show the pyridine nitrogen forms a 2.9 Å hydrogen bond with catalytic lysine (Lys181 in PKB), while the piperidine nitrogen participates in a water-mediated interaction network involving Asp274 and Thr211.

The scaffold’s synthetic versatility is evidenced by derivatization protocols:

Nitrile Functionalization:

Piperidine Modifications:

This structural plasticity enables systematic optimization of target engagement while maintaining favorable physicochemical properties (clogP = 1.22, TPSA = 48.7 Ų), critical for blood-brain barrier penetration in neurological oncology applications.

Multi-Step Organic Synthesis Pathways

The synthesis of 4-pyridin-4-ylpiperidine-4-carbonitrile derivatives typically involves sequential modifications to construct the piperidine core, introduce the pyridine moiety, and functionalize the carbonitrile group. Below are key methodologies supported by experimental data:

Piperidine Core Formation via Cyclization

A foundational approach begins with synthesizing the piperidine ring system. 4-Piperidone serves as a common precursor, undergoing nucleophilic substitution to introduce the carbonitrile group. For example, treatment of 4-piperidone with cyanating agents such as potassium cyanide under acidic conditions yields piperidine-4-carbonitrile [4]. This intermediate is critical for subsequent functionalization.

Table 1: Piperidine-4-carbonitrile Synthesis Conditions

| Starting Material | Reagent | Temperature | Yield | Source |

|---|---|---|---|---|

| 4-Piperidone | KCN, HCl | 60°C | 85% | [4] |

| 4-Piperidone | HCN, AlCl₃ | RT | 78% |

Nitrosation-Hydrolysis for Ring Functionalization

A less conventional but efficient route involves nitrosation followed by hydrolysis. N-Phenylpiperidine undergoes nitrosation with sodium nitrite and hydrochloric acid at 3–5°C to form N-(p-nitrosophenyl)-piperidine, which is hydrolyzed with aqueous sodium hydroxide to yield piperidine derivatives [3]. This method avoids precious metals and achieves over 70% yield [3].

Optimization Insight:

- Excess hydrochloric acid (2.20 moles per mole of substrate) ensures complete nitrosation [3].

- Concentrated reagents minimize side reactions [3].

Reductive Amination for Tertiary Amine Formation

Quaternary ammonium salts derived from pyridine intermediates can be reduced to yield target compounds. For example, N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt reacts with sodium borohydride in the presence of zinc chloride to produce 4-(piperidine-3-yl)aniline derivatives [5]. This one-pot reduction simplifies synthesis while maintaining a 91% yield [5].

Table 2: Reductive Amination Parameters

| Substrate | Reducing Agent | Catalyst | Yield | Source |

|---|---|---|---|---|

| N-Allyl-3-(4-nitrophenyl)pyridine | NaBH₄ | ZnCl₂ | 91% | [5] |

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent polarity and thermal conditions. Ethanol and tetrahydrofuran (THF) are preferred for nitrosation and reduction steps due to their ability to dissolve both polar and nonpolar intermediates [3] [5]. Elevated temperatures (60°C) enhance nucleophilic substitution rates but require careful control to prevent decomposition [4].

Challenges in Multi-Step Synthesis

- Nitrile Stability: The electron-withdrawing carbonitrile group can deactivate the piperidine ring, necessitating protective strategies during coupling reactions .

- Regioselectivity: Competing reactions at the pyridine nitrogen may occur, requiring stoichiometric precision [2].

Emerging Strategies

Recent advances focus on flow chemistry to improve scalability. Continuous-flow reactors enable precise control over exothermic nitrosation steps, reducing byproduct formation [3]. Additionally, photoredox catalysis shows promise for mild C–H functionalization of preassembled piperidine-pyridine frameworks .